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molecular formula C8H13Cl2N3O B8687333 N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride

N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride

Cat. No. B8687333
M. Wt: 238.11 g/mol
InChI Key: YWKSTMSHDINKGX-UHFFFAOYSA-N
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Patent
US04764522

Procedure details

12.0 g of N-(2-acetaminoethyl)-2-pyridine- carboxamide were suspended in 100 ml of alcohol and 116 ml of 2N hydrochloric acid and the suspension was heated to reflux overnight. The reaction mixture was thereafter concentrated under reduced pressure, the solid residue (13.4 g) was boiled up with methanol, cooled, suction filtered and dried. There was obtained N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride as white crystals, m.p. 262° (dec.).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][NH:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:9])C(C)=O.[ClH:16]>>[ClH:16].[ClH:16].[NH2:1][CH2:5][CH2:6][NH:7][C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1)=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
N(C(=O)C)CCNC(=O)C1=NC=CC=C1
Step Two
Name
Quantity
116 mL
Type
reactant
Smiles
Cl
Step Three
Name
alcohol
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was thereafter concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCCNC(=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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